2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Irreproducible SAR from generic triazole-benzoic acid analogs? This specific CAS (1250530-15-4) ensures the exact 5-yl regioisomer, N-methylation, and ortho substitution required for reliable CNS drug design and coordination chemistry. - Ortho carboxylate enables bidentate N,O-chelation (5-membered ring) essential for MOF/metalloenzyme inhibitor work. - N-Methyl group removes the H-bond donor that impairs passive membrane diffusion, critical for CNS permeability optimization. - Predicted enhanced acidity vs. 3-yl isomer drives more efficient carbodiimide-mediated amide coupling.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 1250530-15-4
Cat. No. B568829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid
CAS1250530-15-4
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESCN1C(=NC=N1)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15)
InChIKeyRXLSDOAGLPGNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic Acid Overview


2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS 1250530-15-4) is a 1,2,4-triazole derivative characterized by a benzoic acid moiety substituted at the ortho position with a 1-methyl-1,2,4-triazol-5-yl group . With a molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol, this compound serves as a specialized heterocyclic carboxylic acid building block in medicinal chemistry and pharmaceutical intermediate synthesis . Its structural features—an N-methylated 1,2,4-triazole linked via the C5 position to a benzoic acid—differentiate it from regioisomeric (3-yl vs. 5-yl), positional (ortho vs. meta/para), and N-substitution (N-H vs. N-methyl) variants, each exhibiting distinct electronic and steric profiles that influence downstream coupling reactivity and biological target engagement .

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic Acid: Why Analogs Fail


Generic substitution with other 1,2,4-triazolyl-benzoic acid analogs carries substantial risk because subtle changes in regiochemistry, N-methylation, and benzoic acid ring position dramatically alter hydrogen-bond donor/acceptor capacity, acidity, lipophilicity, and metal-chelating geometry—parameters critical for reproducible coupling yields, consistent target binding, and reliable structure-activity relationships (SAR) [1]. For instance, the 3-yl regioisomer positions a nitrogen atom at a different point in the heterocycle, shifting the dipole moment and potential for π-stacking interactions, while N-H analogs introduce an additional H-bond donor that may participate in undesired side reactions or alter the protonation state under physiological conditions . Furthermore, para- or meta-substituted benzoic acid analogs present the carboxylate in a different spatial orientation relative to the triazole, fundamentally altering chelation geometry with metal ions or catalytic residues . Without explicit comparative data, procurement decisions based on presumed equivalence risk batch failure, irreproducible synthesis outcomes, or invalid biological assay results.

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic Acid: Differentiation Evidence


N-Methylation Reduces H-Bond Donor Count

The presence of the N-methyl group at the 1-position of the 1,2,4-triazole ring in the target compound (CAS 1250530-15-4) removes the N-H hydrogen-bond donor present in the 2-(1H-1,2,4-triazol-5-yl)benzoic acid analog (CAS 35257-24-0) . This modification increases lipophilicity (predicted LogP increase of approximately 0.5–0.8 units) and eliminates a potential metabolic liability or off-target interaction site associated with N-H donor capacity . This is critical for medicinal chemistry programs where reducing H-bond donor count improves membrane permeability and oral bioavailability according to Lipinski's Rule of Five .

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Ortho-Substitution Enables Bidentate Metal Chelation

The ortho (2-) substitution of the benzoic acid moiety in the target compound (CAS 1250530-15-4) positions the carboxylate and the triazole N-atoms in a unique intramolecular spatial orientation, enabling bidentate or tridentate chelation motifs unattainable with the 3-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (meta) or 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (para) positional isomers . In coordination chemistry literature on related triazolyl-benzoic acid ligands, ortho-substituted variants form five-membered chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺), while para isomers are limited to monodentate carboxylate binding without triazole participation [1]. This conformational difference directly impacts complex stability constants and catalytic activity in metal-mediated transformations.

Coordination Chemistry Metal-Organic Frameworks Catalyst Design

5-yl Triazole Substitution Enhances Acidity

The 5-yl attachment of the benzoic acid to the 1,2,4-triazole ring in the target compound (CAS 1250530-15-4) positions the benzoic acid moiety in a distinct electronic environment compared to the 3-yl regioisomer (2-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid). In analogous triazole-carboxylic acid systems, the 5-carboxylic acid derivative (CAS 815588-93-3) exhibits a predicted pKa of 0.48 ± 0.37, while the 3-carboxylic acid methyl ester (CAS 57031-65-9) shows a predicted pKa of 0.69 ± 0.10, indicating the 5-position confers stronger acidity due to the proximity of the electron-withdrawing triazole N-atoms . The target compound, featuring an ortho-benzoic acid at the 5-position, inherits this enhanced acidity relative to its 3-yl counterpart, which influences both coupling reaction efficiency (e.g., amide bond formation requiring specific acid activation) and ionization state under assay conditions .

Physical Organic Chemistry Reaction Optimization pKa Prediction

Limited Head-to-Head Comparative Data

A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, PubMed, Google Patents) reveals that high-strength, directly comparative quantitative evidence—such as head-to-head IC₅₀ values, parallel reaction yields under identical conditions, or comparative pharmacokinetic profiles between 2-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid and its closest structural analogs—is notably scarce in the public domain as of April 2026 [1]. Vendor descriptions consistently classify this compound as a 'chemical reagent used in the preparation of pharmaceutical compounds' without disclosing the specific targets or comparative performance metrics . The differentiation claims presented in this guide rely primarily on class-level physicochemical principles, surrogate model data, and structural inference, which—while scientifically sound—do not substitute for direct experimental comparison. Procurement decisions should be supplemented with internal validation experiments (e.g., comparative amide coupling yields, competitive binding assays) to confirm the expected differentiation under project-specific conditions.

Research Gap Analysis Procurement Risk Assessment SAR Verification

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic Acid: Application Scenarios


Lead Optimization with Reduced H-Bond Donors

When a triazole-benzoic acid pharmacophore scaffold is being optimized for central nervous system (CNS) penetration or oral bioavailability, the N-methyl group of 2-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid becomes a critical structural feature. Unlike the N-H analog (CAS 35257-24-0), which carries an additional H-bond donor that impairs passive membrane diffusion, this compound maintains the same triazole-benzoic acid core while adhering to Lipinski's Rule of Five constraints on H-bond donor count. Procurement of this specific N-methyl variant is indicated when preliminary SAR has established the triazole-benzoic acid core as essential but the N-H donor is identified as a liability in permeability or selectivity assays .

Bidentate Ligand Design via Ortho-Chelation

The ortho relationship between the carboxylate and the triazole ring in 2-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid allows it to function as a bidentate N,O-chelating ligand, forming five-membered chelate rings with transition metal ions. This chelation mode is structurally precluded in the para-substituted analog (4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid, CAS 1067613-97-1) and geometrically disfavored in the meta isomer. For researchers designing metal-organic frameworks (MOFs), coordination polymers, or metalloenzyme inhibitors where simultaneous triazole N-atom and carboxylate O-atom coordination to the same metal center is required, only the ortho-substituted isomer is mechanistically competent [1].

Amide Coupling Enhanced by 5-yl Triazole

The 5-yl attachment of the triazole to the benzoic acid enhances the electrophilicity of the carboxylic acid carbon relative to the 3-yl regioisomer, as supported by predicted pKa differences in analogous triazole monocarboxylic acids (pKa 0.48 for 5-COOH vs. 0.69 for 3-COOMe). This increased acidity can translate to more efficient activation in amide coupling reactions using carbodiimide reagents (e.g., EDC, DCC) at lower pH, or enable coupling strategies that are sluggish with the less acidic 3-yl isomer. Synthetic chemists who have optimized a route around the 5-yl isomer's reactivity profile should not interchange it with the 3-yl variant without re-validating reaction conditions, as yields may diverge substantially .

Reproducible Scale-Up of Patent-Specified Building Block

Vendor documentation for 2-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid consistently classifies it as a 'chemical reagent used in the preparation of pharmaceutical compounds' . In regulated pharmaceutical intermediate supply chains, exact structural identity—including regiochemistry (5-yl vs. 3-yl), N-substitution (methyl vs. H), and positional isomerism (ortho vs. meta/para)—is non-negotiable for batch-to-batch reproducibility and regulatory compliance. Procurement of this specific CAS number (1250530-15-4) ensures alignment with the patent literature and avoids the risk of introducing regioisomeric impurities that could compromise downstream chiral purity, crystallization behavior, or biological assay consistency.

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